PDE4 Inhibitory Activity vs. Rolipram: Class-Level Comparison
The compound belongs to a class of pyrazole-based PDE4 inhibitors. While a direct head-to-head comparison with rolipram is unavailable, class-level data for closely related pyrazole-acetamide compounds indicate PDE4 affinity with Ki values in the low micromolar range (>3.75 µM) for the enzyme isolated from guinea pig brain [1]. In contrast, rolipram, a standard catechol diether PDE4 inhibitor, exhibits a Ki of approximately 1-10 nM for PDE4, indicating higher potency but a different selectivity profile and greater emetic side effects. The differentiation for the target compound lies not in superior potency, but in its distinct pyrazole scaffold, which is associated with potentially reduced emesis compared to rolipram, as observed in other pyrazole-based PDE4 inhibitors [2]. This structural divergence is critical for research programs seeking to avoid rolipram's side-effect liabilities.
| Evidence Dimension | Affinity for PDE4 Enzyme |
|---|---|
| Target Compound Data | Ki > 3.75 µM (inferred from structurally related compound CHEMBL336841, guinea pig brain PDE4) |
| Comparator Or Baseline | Rolipram: Ki = 1-10 nM (PDE4, literature standard) |
| Quantified Difference | Potency is several orders of magnitude lower than rolipram; structural differentiation is the key selection factor. |
| Conditions | Radioligand displacement assay using [3H]rolipram on guinea pig brain membranes for target compound class; standard PDE4 assays for rolipram. |
Why This Matters
Procurement of this compound is justified for projects specifically designed to investigate pyrazole-based PDE4 inhibition as a strategy to mitigate rolipram-associated emesis, not for those seeking the highest potent PDE4 inhibitor.
- [1] BindingDB Entry. Affinity data for PDE IV inhibition (Ki > 3.75 µM) for a structurally related pyrazole-acetamide compound. http://ww.w.bindingdb.org View Source
- [2] Duplantier, A.J., et al. 1996. N-substituted 3,5-diphenyl-1H-pyrazoles as novel PDE4 inhibitors with reduced emetic side effects. Journal of Medicinal Chemistry, 39:1200-1210. View Source
